(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Overview
Description
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C9H18N2O·2HCl and a molecular weight of 243.18 g/mol. This compound is a derivative of piperidine and azetidine, featuring a methanol group attached to the piperidine ring and a dihydrochloride salt form for increased stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride typically involves the following steps:
Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the azetidine group at the 3-position.
Methanol Introduction: Methanol is then introduced to the piperidine ring to form the methanol derivative.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The use of continuous flow chemistry and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: Reduction reactions can be performed on the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formaldehyde, formic acid.
Reduction: Reduced azetidine derivatives.
Substitution: Alkylated or aminated piperidine derivatives.
Scientific Research Applications
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, azetidine derivatives, methanol-containing compounds.
Uniqueness: The specific combination of azetidine and piperidine rings, along with the methanol group, distinguishes this compound from others in its class.
This compound , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMFDLUZUNNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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